molecular formula C6H14N8 B1207813 Dimethylglyoxal bis(amidinohydrazone)

Dimethylglyoxal bis(amidinohydrazone)

Cat. No.: B1207813
M. Wt: 198.23 g/mol
InChI Key: QCPPROTWPVZXKL-UHFFFAOYSA-N
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Description

Dimethylglyoxal bis(amidinohydrazone) (DMGBG) is a bis(amidinohydrazone) derivative synthesized from aminoguanidine, a compound known for its role in inhibiting polyamine-metabolizing enzymes such as diamine oxidase . DMGBG belongs to a class of compounds that target S-adenosylmethionine decarboxylase (AdoMetDC), a rate-limiting enzyme in polyamine biosynthesis . Structurally, DMGBG features a dimethylglyoxal backbone linked to two amidinohydrazone groups, which confer its inhibitory properties .

Properties

Molecular Formula

C6H14N8

Molecular Weight

198.23 g/mol

IUPAC Name

2-[3-(diaminomethylidenehydrazinylidene)butan-2-ylideneamino]guanidine

InChI

InChI=1S/C6H14N8/c1-3(11-13-5(7)8)4(2)12-14-6(9)10/h1-2H3,(H4,7,8,13)(H4,9,10,14)

InChI Key

QCPPROTWPVZXKL-UHFFFAOYSA-N

Canonical SMILES

CC(=NN=C(N)N)C(=NN=C(N)N)C

Synonyms

DGBG
dimethylglyoxal bis(guanylhydrazone)
dimethylglyoxal bis(guanylhydrazone) acetate salt

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Enzyme Inhibition Potency

Bis(amidinohydrazones) differ in their glyoxal backbone substituents, which significantly influence their inhibitory strength against AdoMetDC (Table 1).

Compound Substituents AdoMetDC Inhibition (Ki) Diamine Oxidase Inhibition (Ki)
Dimethylglyoxal bis(amidinohydrazone) (DMGBG) Methyl groups Not explicitly reported 0.7 µM
Ethylmethylglyoxal bis(guanylhydrazone) (EMGBG) Ethyl + methyl groups 12 nM 0.7 µM
Methylglyoxal bis(guanylhydrazone) (MGBG) Methyl group ~100 nM 0.7 µM
Glyoxal bis(guanylhydrazone) (GBG) No alkyl substituents Weak Not reported

Key Findings :

  • EMGBG exhibits the highest AdoMetDC inhibition (Ki = 12 nM), nearly 10-fold more potent than MGBG .
  • Alkyl chain length and branching (e.g., ethylmethyl in EMGBG) enhance enzyme affinity, likely due to improved hydrophobic interactions with the active site .
  • DMGBG and its analogs universally inhibit diamine oxidase (Ki = 0.7 µM), suggesting broad polyamine pathway targeting .

Antiproliferative Activity and Toxicity

Despite structural similarities, antiproliferative effects vary widely (Table 2).

Compound In Vitro Antiproliferative Activity (L1210 Cells) Clinical Use Toxicity Concerns
DMGBG No inhibition Preclinical studies only Mitochondrial toxicity
MGBG Potent inhibition Phase 2 trials (halted) Severe hematologic toxicity
EMGBG No inhibition Not tested clinically Limited data
SAM486A (non-glyoxal analog) Moderate inhibition Phase 2 trials (halted) Lower toxicity than MGBG

Key Findings :

  • DMGBG lacks antiproliferative activity in mouse L1210 leukemia cells, unlike MGBG and GBG .
  • MGBG’s clinical failure underscores the challenge of balancing efficacy and toxicity in this class .
  • Structural modifications (e.g., SAM486A’s indanone backbone) reduce toxicity while retaining AdoMetDC inhibition .

Target Specificity and Structural Conformations

  • AdoMetDC vs. Diamine Oxidase: All bis(amidinohydrazones) inhibit both enzymes, but AdoMetDC inhibition is more therapeutically relevant for cancer .
  • Structural Conformations: X-ray crystallography reveals that EMGBG’s glyoxal chain is non-planar, unlike the planar chains of MGBG and GBG . This conformational flexibility may enhance EMGBG’s enzyme binding but reduce cellular uptake, explaining its lack of antiproliferative activity .

Clinical and Preclinical Outcomes

  • MGBG : Demonstrated efficacy in leukemia models but caused severe side effects like hypotension and myelosuppression .
  • EMGBG : Despite superior enzyme inhibition, it fails to inhibit cancer cell growth, highlighting the disconnect between biochemical potency and cellular efficacy .

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